molecular formula C14H10BrF2NO4S B7475010 N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide

Cat. No. B7475010
M. Wt: 406.20 g/mol
InChI Key: ZTZZNBMFJFGFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide, also known as BDBS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide works by binding to the active site of protein kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide can disrupt the normal functioning of cells and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been found to have a variety of biochemical and physiological effects, depending on the specific cell type and biological process being studied. Some of the effects that have been observed include changes in cell morphology, alterations in gene expression, and inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide in lab experiments is its specificity for certain protein kinases. This means that researchers can use it to selectively block the activity of specific enzymes without affecting others. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is that it can be difficult to determine the optimal concentration to use in experiments, as it can be toxic to cells at high concentrations.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide. One area of interest is in developing new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide that have improved specificity and potency for certain protein kinases. Another potential direction is in studying the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide on different types of cells and in different biological systems. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is a valuable tool for researchers in a range of fields and has the potential to lead to important discoveries in the future.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is typically synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces an intermediate compound that is then treated with N-methylmorpholine to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been used in a variety of scientific research applications due to its unique chemical properties. One of the most common uses for N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is as a protein kinase inhibitor, which means it can be used to block the activity of certain enzymes in cells. This can be useful for studying the role of specific enzymes in various biological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO4S/c15-10-4-9(16)5-11(17)14(10)23(19,20)18-6-8-1-2-12-13(3-8)22-7-21-12/h1-5,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZNBMFJFGFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide

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